N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c17-11-1-3-13(4-2-11)20-10-12(9-15(20)22)18-16(23)19-7-5-14(21)6-8-19/h1-4,12,14,21H,5-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVLSQPAOOPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and piperidine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization to form the piperidine ring . The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the intermediate compound under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its combination of a 4-chlorophenyl-substituted pyrrolidinone and a 4-hydroxypiperidine carboxamide. Below is a comparative analysis with structurally related compounds:
Critical Analysis of Functional Groups
Pyrrolidinone vs. Piperidine/Azetidine Cores: The pyrrolidinone ring in the target compound provides rigidity and a hydrogen-bond acceptor (carbonyl oxygen), which may enhance binding to proteases or kinases compared to the flexible piperidine in or the strained azetidine in .
Carboxamide Linkers: The carboxamide in the target compound may stabilize interactions with amino acid residues in enzymatic active sites, contrasting with sulfonamide or urea linkers in and , which offer different hydrogen-bonding profiles .
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C_{18}H_{22}ClN_{3}O_{2}
- Molecular Weight : 345.84 g/mol
- CAS Number : 1396678-26-4
The structure of the compound includes a piperidine ring, which is known for its diverse biological activities, and a 4-chlorophenyl moiety that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound is believed to act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
- Receptor Modulation : It can potentially modulate receptor activities, influencing neurotransmitter systems.
Biological Activity and Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine have shown efficacy in inhibiting tumor growth in various cancer models, particularly through the modulation of the PI3K-Akt signaling pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates moderate to strong inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
Inhibitory studies have shown that the compound effectively inhibits acetylcholinesterase (AChE) and urease, which are important targets for treating neurodegenerative diseases and managing urinary tract infections, respectively .
Case Studies
Several studies highlight the biological activity of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine:
- Antitumor Efficacy : In vivo studies demonstrated that compounds with similar structures inhibited tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
- Antimicrobial Testing : A series of synthesized derivatives were screened against various bacterial strains, showing promising results against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentrations for antibacterial action .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide, and how is its structure confirmed?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidinone core followed by coupling with the hydroxypiperidine-carboxamide moiety. Critical steps include:
- Acylation : Reacting 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (precursor) with activated hydroxypiperidine derivatives under peptide coupling conditions (e.g., EDCI/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) for functional group analysis, mass spectrometry (HRMS) for molecular weight verification, and IR spectroscopy to confirm carbonyl and amide bonds .
Q. How does the 4-chlorophenyl group influence the compound’s physicochemical properties and initial biological activity?
- Methodological Answer : The electron-withdrawing chlorine atom enhances lipophilicity, improving membrane permeability. Computational tools (e.g., LogP calculations) predict logP ≈ 2.5, suggesting moderate bioavailability. In vitro assays (e.g., kinase inhibition screens) can assess its binding affinity to targets like GSK-3β or CDKs, where the chlorophenyl group may stabilize π-π interactions in hydrophobic pockets .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours, followed by HPLC analysis to quantify degradation products.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and polymorphic transitions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation). Response surface methodology (RSM) identifies optimal parameters .
- In-line Monitoring : Use techniques like ReactIR or PAT (Process Analytical Technology) to track reaction progress and adjust conditions dynamically .
- Case Study : highlights that yields improved from 45% to 72% by switching from ethanol to DMF as the solvent and increasing reaction time to 48 hours .
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., conflicting IC₅₀ values in kinase inhibition studies)?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding mode variations caused by assay conditions (e.g., ATP concentration differences).
- Meta-Analysis : Use tools like Rosetta or Schrödinger’s MM-GBSA to correlate activity trends with computational binding energies .
Q. What advanced strategies are used to study the role of the 4-hydroxypiperidine group in target selectivity and off-target effects?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modifications (e.g., 4-methoxy or 4-aminopiperidine) and compare activity in panels like Eurofins’ SafetyScreen44.
- Cryo-EM/SPR : Resolve ligand-target complexes to map hydrogen bonding between the hydroxyl group and active-site residues (e.g., Asp/F in kinases) .
- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites that may contribute to off-target interactions .
Q. How can researchers design experiments to mitigate toxicity risks while maintaining pharmacological efficacy?
- Methodological Answer :
- MTT Assays : Screen for cytotoxicity in HEK293 and HepG2 cells, adjusting substituents (e.g., replacing chlorophenyl with fluorophenyl) to reduce apoptosis.
- hERG Channel Binding : Patch-clamp electrophysiology to assess cardiac risk; QSAR models predict hERG inhibition potential .
- In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., reactive metabolites) for redesign .
Notes
- Methodological Rigor : Emphasis on experimental design, statistical validation, and advanced analytical techniques.
- Key Challenges : Balancing synthetic complexity with biological efficacy, resolving assay discrepancies, and minimizing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
